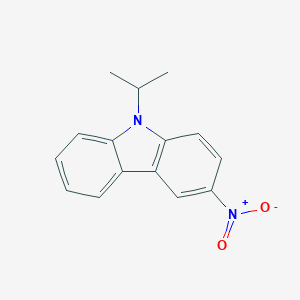
3-nitro-9-isopropyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-9-isopropyl-9H-carbazole, also known as NIC, is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications. NIC is a nitrogen-containing heterocyclic compound that belongs to the carbazole family.
Scientific Research Applications
3-nitro-9-isopropyl-9H-carbazole has been found to have a wide range of potential applications in scientific research. One of the most significant applications is in the field of organic electronics. 3-nitro-9-isopropyl-9H-carbazole has been used as a building block in the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
3-nitro-9-isopropyl-9H-carbazole has also been investigated for its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. 3-nitro-9-isopropyl-9H-carbazole has been found to have high photodynamic activity and could be a promising candidate for PDT.
Mechanism Of Action
The mechanism of action of 3-nitro-9-isopropyl-9H-carbazole is not fully understood, but it is believed to involve the interaction of 3-nitro-9-isopropyl-9H-carbazole with specific receptors or enzymes in cells. 3-nitro-9-isopropyl-9H-carbazole has been found to interact with the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression and cellular metabolism. 3-nitro-9-isopropyl-9H-carbazole has also been found to inhibit the activity of certain enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical And Physiological Effects
3-nitro-9-isopropyl-9H-carbazole has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 3-nitro-9-isopropyl-9H-carbazole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 3-nitro-9-isopropyl-9H-carbazole has also been found to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-nitro-9-isopropyl-9H-carbazole for lab experiments is its relatively simple synthesis method. 3-nitro-9-isopropyl-9H-carbazole can be synthesized in high yield and purity, which makes it a cost-effective option for research. However, one limitation of 3-nitro-9-isopropyl-9H-carbazole is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 3-nitro-9-isopropyl-9H-carbazole. One area of interest is the development of 3-nitro-9-isopropyl-9H-carbazole-based organic semiconductors for use in electronic devices. Another area of interest is the investigation of 3-nitro-9-isopropyl-9H-carbazole as a potential photosensitizer for PDT. Additionally, further research is needed to fully understand the mechanism of action of 3-nitro-9-isopropyl-9H-carbazole and its potential applications in the treatment of cancer and other diseases.
properties
CAS RN |
22130-02-5 |
|---|---|
Product Name |
3-nitro-9-isopropyl-9H-carbazole |
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-nitro-9-propan-2-ylcarbazole |
InChI |
InChI=1S/C15H14N2O2/c1-10(2)16-14-6-4-3-5-12(14)13-9-11(17(18)19)7-8-15(13)16/h3-10H,1-2H3 |
InChI Key |
KNNXKGZUJSXAJQ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

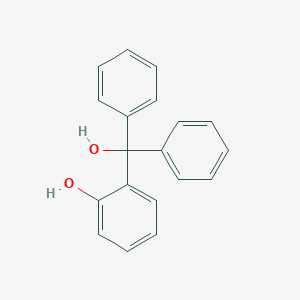
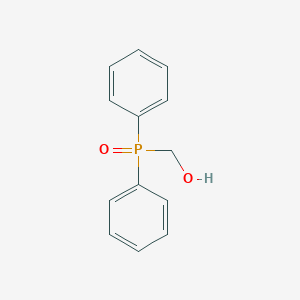
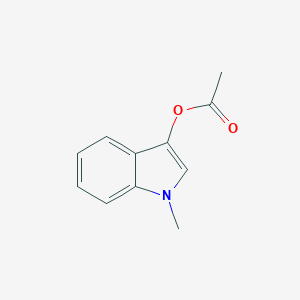
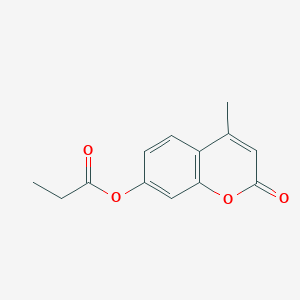
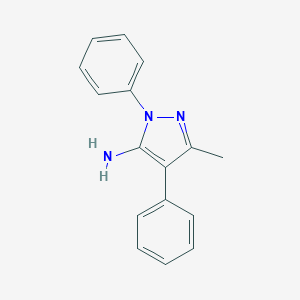
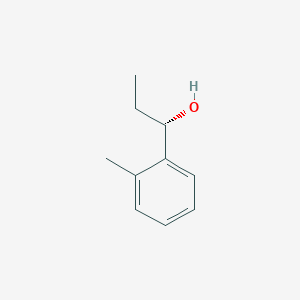
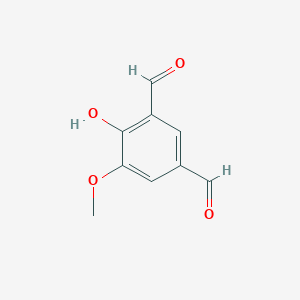
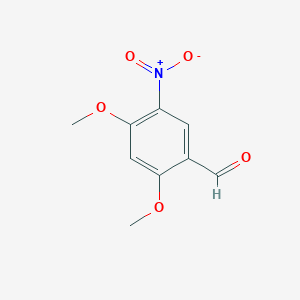
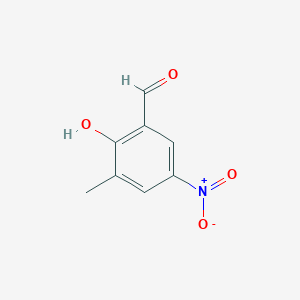
![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)
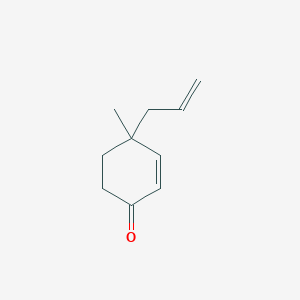
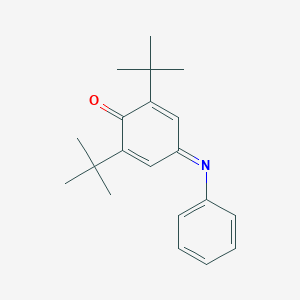
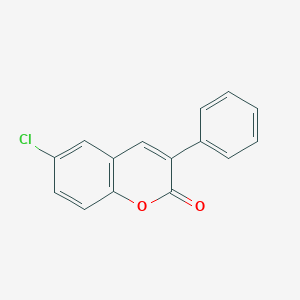
![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)